molecular formula C21H27N3O4S B11283167 ethyl 2-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamido)acetate

ethyl 2-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamido)acetate

Cat. No.: B11283167
M. Wt: 417.5 g/mol
InChI Key: UQMVOHYLDZSAPI-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features a piperidine ring, an indole moiety, and an ethyl ester group, making it a unique and versatile molecule in scientific research.

Preparation Methods

The synthesis of ETHYL 2-[2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]ACETATE involves multiple steps, including the formation of the indole and piperidine rings, followed by their coupling and esterification. Common synthetic routes include:

Industrial production methods often involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 2-[2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]ACETATE undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized or reduced derivatives and substituted indole compounds.

Scientific Research Applications

ETHYL 2-[2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]ACETATE involves its interaction with specific molecular targets and pathways. The indole moiety binds to multiple receptors, modulating their activity and leading to various biological effects . The piperidine ring enhances the compound’s binding affinity and stability, contributing to its overall bioactivity.

Comparison with Similar Compounds

ETHYL 2-[2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]ACETATE can be compared with other indole and piperidine derivatives:

The uniqueness of ETHYL 2-[2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]ACETATE lies in its combined indole and piperidine structures, offering a broad spectrum of biological activities and research applications.

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 2-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetyl]amino]acetate

InChI

InChI=1S/C21H27N3O4S/c1-2-28-21(27)12-22-19(25)15-29-18-13-24(17-9-5-4-8-16(17)18)14-20(26)23-10-6-3-7-11-23/h4-5,8-9,13H,2-3,6-7,10-12,14-15H2,1H3,(H,22,25)

InChI Key

UQMVOHYLDZSAPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3

Origin of Product

United States

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